4-Bromo-2,3-dimethylbenzonitrile
Description
4-Bromo-2,3-dimethylbenzonitrile (systematic IUPAC name: 4-bromo-2,3-dimethylbenzonitrile) is a brominated aromatic nitrile with two methyl substituents at the 2- and 3-positions of the benzene ring. This compound is structurally characterized by:
- Bromine at the 4-position, which confers electrophilic reactivity for substitution or coupling reactions.
- Methyl groups at the 2- and 3-positions, which sterically and electronically influence the molecule’s stability and interaction with reagents.
- A cyano group (-CN) at the 1-position, enhancing polarity and serving as a directing group in synthetic applications.
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
4-bromo-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8BrN/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4H,1-2H3 |
InChI Key |
BHLPUVCVOAQINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dimethylbenzonitrile typically involves the bromination of 2,3-dimethylbenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 4-Bromo-2,3-dimethylbenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of 4-bromo-2,3-dimethylbenzoic acid.
Reduction: Formation of 4-bromo-2,3-dimethylbenzylamine.
Scientific Research Applications
4-Bromo-2,3-dimethylbenzonitrile is utilized in several scientific research areas:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethylbenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below summarizes key analogs of 4-bromo-2,3-dimethylbenzonitrile, highlighting substituent variations and their impacts:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and cyano groups (electron-withdrawing) increase reactivity toward nucleophilic aromatic substitution, while methyl and methoxy groups (electron-donating) stabilize the ring and reduce reaction rates .
- Steric Effects : Methyl groups at the 2- and 3-positions in 4-bromo-2,3-dimethylbenzonitrile may hinder access to the bromine atom, requiring harsher reaction conditions compared to less sterically hindered analogs like 4-bromo-2-fluoro-6-methylbenzonitrile .
- Solubility : Methoxy-substituted derivatives (e.g., 5-bromo-2,3-dimethoxybenzonitrile) exhibit higher solubility in polar solvents compared to methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
